

Mometasone Furoate-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Mometasone Furoate-d3	
Cat. No.:	B12424215	Get Quote

This technical guide provides an in-depth overview of **Mometasone Furoate-d3**, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, quality specifications, and its application as an internal standard in analytical methods.

Supplier and Quality Information

Mometasone Furoate-d3 is available from several reputable suppliers of research chemicals and analytical standards. The quality and purity of the supplied material are critical for ensuring accurate and reproducible experimental results. Below is a summary of publicly available information from various suppliers. While many suppliers provide a Certificate of Analysis (CoA) upon purchase, detailed CoAs with comprehensive batch-specific data are not always publicly accessible. Researchers are advised to request a lot-specific CoA from their chosen supplier.



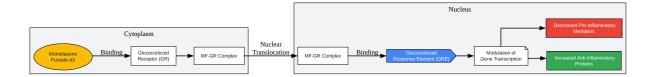
Supplier	Stated Purity	Other Quality Information
Cayman Chemical	≥99% deuterated forms (d1-d3)[1]	Provided as a solid.[1]
Simson Pharma	Accompanied by Certificate of Analysis[2]	-
Clearsynth	Purity by HPLC: Not less than 90%[3]	Accompanied by Certificate of Analysis.[3]
Pharmaffiliates	High purity	Provided as a white solid.[4]
Daicel Pharma	Detailed Certificate of Analysis (CoA) provided, including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[5]	Adheres to cGMP standards. [5]

Mechanism of Action: Glucocorticoid Receptor Signaling

Mometasone Furoate exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR).[6][7][8] The deuterated form, **Mometasone Furoate-d3**, is expected to have the same mechanism of action. The signaling pathway is initiated by the diffusion of the corticosteroid across the cell membrane and its binding to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.

Once in the nucleus, the Mometasone Furoate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] [7] This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[6]





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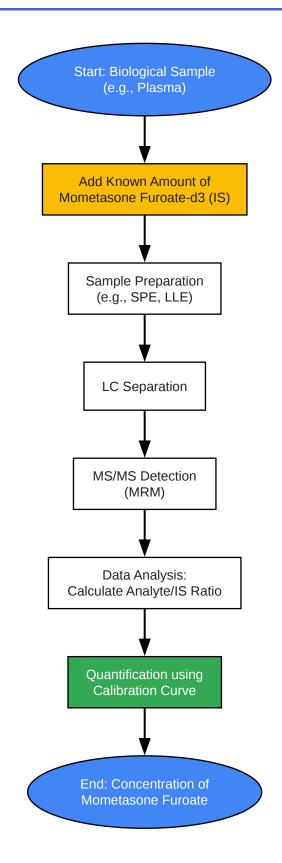
Mometasone Furoate-d3 Glucocorticoid Receptor Signaling Pathway.

Application as an Internal Standard in LC-MS/MS Analysis

Mometasone Furoate-d3 is widely used as an internal standard (IS) for the quantification of Mometasone Furoate in biological matrices, such as human plasma, by liquid chromatographytandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[9][10]

The general workflow for using **Mometasone Furoate-d3** as an internal standard involves adding a known amount of the deuterated standard to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process.[11] The ratio of the analyte (Mometasone Furoate) signal to the internal standard (**Mometasone Furoate-d3**) signal is then used to construct a calibration curve and quantify the analyte in the unknown samples.[11]





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